5-Allyl-2-methoxyphenol acetate
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Overview
Description
5-Allyl-2-methoxyphenol acetate, also known as eugenol acetate, is a derivative of eugenol, a naturally occurring phenolic compound found in essential oils of various aromatic plants such as clove oil. This compound is known for its pleasant aroma and is widely used in the flavor and fragrance industry. Additionally, it exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-methoxyphenol acetate typically involves the acetylation of eugenol. One common method is the reaction of eugenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of eugenol acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-methoxyphenol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to eugenol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of eugenol and other reduced forms.
Substitution: Formation of various substituted phenolic compounds.
Scientific Research Applications
5-Allyl-2-methoxyphenol acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Used in the formulation of fragrances, flavors, and cosmetic products .
Mechanism of Action
The biological activities of 5-Allyl-2-methoxyphenol acetate are attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Action: Scavenges free radicals and prevents oxidative damage.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Action: Induces apoptosis, inhibits cell proliferation, and prevents metastasis
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-Allyl-2-methoxyphenol): The parent compound, known for its strong antimicrobial and antioxidant properties.
Isoeugenol (4-Prop-1-enyl-2-methoxyphenol): Similar structure with a different position of the double bond, used in fragrances and flavors.
Methyleugenol (4-Allyl-1,2-dimethoxybenzene): Contains an additional methoxy group, used in perfumes and insect attractants .
Uniqueness
5-Allyl-2-methoxyphenol acetate is unique due to its acetylated form, which enhances its stability and modifies its biological activity. This makes it a valuable compound for various applications, especially in the pharmaceutical and cosmetic industries .
Properties
CAS No. |
1941-09-9 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-methoxy-5-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(14-3)12(8-10)15-9(2)13/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
ITFUXZJPFSNXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)CC=C)OC |
Origin of Product |
United States |
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